ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate
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Description
Ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C21H18ClN3O3S and its molecular weight is 427.9. The purity is usually 95%.
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Biological Activity
Ethyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimido-indole core structure with a thioether linkage and an ethyl ester functional group. Its molecular weight is approximately 445.9 g/mol, and it exhibits lipophilic characteristics with an XLogP3 value of 4.8, indicating good membrane permeability which is often desirable for drug candidates .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological potential:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, pyrimidine derivatives have shown inhibition of tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The presence of the chlorophenyl group in the structure may contribute to antimicrobial activity. Related compounds have demonstrated efficacy against both gram-positive and gram-negative bacteria, suggesting potential use in treating infections .
- Anti-inflammatory Effects : Some derivatives of pyrimidine are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This suggests that this compound may also possess anti-inflammatory properties .
Table 1: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antitumor | Significant cytotoxicity against cancer cells | |
Antimicrobial | Effective against gram-positive bacteria | |
Anti-inflammatory | Inhibition of COX enzymes |
Detailed Findings
- Antitumor Studies : In vitro assays have shown that related pyrimidine compounds inhibit the growth of human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism involves inducing apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .
- Antimicrobial Research : A study evaluating the antimicrobial properties of various thiazolopyrimidine derivatives indicated that these compounds can disrupt bacterial cell wall synthesis and inhibit DNA replication in pathogenic strains. This compound may exhibit similar mechanisms due to structural analogies .
- Inflammation Models : Animal models treated with pyrimidine derivatives showed reduced edema and inflammation markers when subjected to carrageenan-induced paw edema tests. These findings suggest that the compound could be developed as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
ethyl 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-3-28-20(27)12(2)29-21-24-17-15-6-4-5-7-16(15)23-18(17)19(26)25(21)14-10-8-13(22)9-11-14/h4-12,23H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPOBVBFCQPZKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.